molecular formula C16H15NO4 B3109333 {[4-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 171806-97-6

{[4-(Benzyloxy)phenyl]formamido}acetic acid

Cat. No. B3109333
Key on ui cas rn: 171806-97-6
M. Wt: 285.29 g/mol
InChI Key: FXMAMTNSEWYEQC-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH (1.32 g, 31.5 mmol) was added to a stirred solution of (4-benzyloxy-benzoylamino)-acetic acid ethyl ester (2.47 g, 7.8 mmol) in THF:MeOH:H2O (2:2:1, 50 mL). The resulting mixture was stirred at room temperature overnight. The MeOH and THF were evaporated and the residue was diluted with water (20 mL) and acidified with 10% HCl solution. The resulting precipitate was washed with water followed by hexane and dried to afford 2.03 g (90.6 yield) of (4-benzyloxy-benzoylamino)-acetic acid. 1H NMR: (DMSO) δ 7.9 (d, 2H), 7.8 (s, 1H), 7.5 (m, 5H), 7.1 (d, 2H), 5.2 (s, 2H), 3.6 (d, 2H).
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
(4-benzyloxy-benzoylamino)-acetic acid ethyl ester
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C([O:5][C:6](=[O:25])[CH2:7][NH:8][C:9](=[O:24])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)C>C1COCC1.CO.O>[CH2:17]([O:16][C:13]1[CH:14]=[CH:15][C:10]([C:9]([NH:8][CH2:7][C:6]([OH:25])=[O:5])=[O:24])=[CH:11][CH:12]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
[Li+].[OH-]
Name
(4-benzyloxy-benzoylamino)-acetic acid ethyl ester
Quantity
2.47 g
Type
reactant
Smiles
C(C)OC(CNC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH and THF were evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (20 mL)
WASH
Type
WASH
Details
The resulting precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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